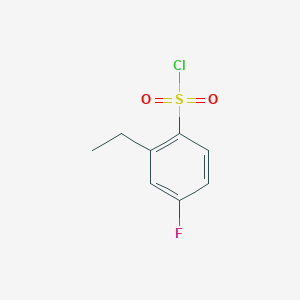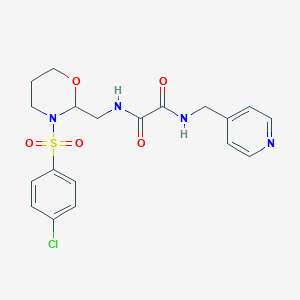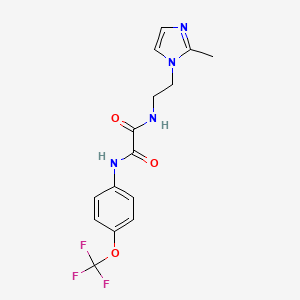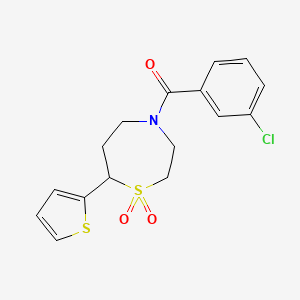![molecular formula C19H19F3N6O B2541984 5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034380-48-6](/img/structure/B2541984.png)
5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, a phenyl group, a trifluoromethyl group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The trifluoromethyl group is a functional group that has the formula -CF3 . The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms . The phenyl group is a cyclic group of atoms with the formula -C6H5. The tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group is a fused ring system containing nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of pyrazole derivatives through the reaction of enaminones with aminoheterocycles has been explored, demonstrating a pathway to various azolopyrimidines, azolopyridines, and quinolines (Almazroa, Elnagdi, & El‐Din, 2004). These reactions reveal the versatility of such compounds in generating a range of heterocyclic structures with potential for further functionalization and application.
- Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the biological significance of these compounds. The study showcases the synthesis of these derivatives through the condensation of carboxamide with aromatic aldehydes, leading to compounds with potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Biological Activities and Applications
- The antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been investigated, with some compounds showing marked inhibition of bacterial and fungal growth (Abunada et al., 2008). This research demonstrates the potential of these compounds as leads for the development of new antimicrobial agents.
- The creation of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing the benzofuran moiety, through reactions of sodium salt of certain ketones with diazotized heterocyclic amines and other compounds, has been shown. The structures of the newly synthesized compounds were confirmed by various spectral data, indicating the broad applicability of these methods in synthesizing diverse heterocyclic compounds with potential pharmaceutical applications (Abdelhamid, Fahmi, & Alsheflo, 2012).
Future Directions
The future research directions could involve exploring the biological activities of this compound, given the known activities of compounds containing similar functional groups . Additionally, the synthesis methods could be optimized, and the physical and chemical properties could be studied in more detail.
properties
IUPAC Name |
5-methyl-1-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-15(9-24-28(12)14-5-3-2-4-6-14)18(29)23-10-17-26-25-16-8-7-13(11-27(16)17)19(20,21)22/h2-6,9,13H,7-8,10-11H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOEBUEPCMILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)





![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)
![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)

![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)



![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)